molecular formula C20H21N3O5S B266894 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B266894
M. Wt: 415.5 g/mol
InChI Key: MRWHMAWBSAHKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the inhibition of various enzymes and pathways that are involved in cancer growth, inflammation, and neurological disorders. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation. In neurological disorders, it has been found to modulate the activity of various neurotransmitters and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It can also inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. In cancer research, it has been found to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments include its potential applications in various research fields, its ability to inhibit the activity of various enzymes and pathways, and its ability to induce apoptosis and inhibit cancer cell growth. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide. These include further studies to determine its safety and efficacy, the development of more potent analogs, and the exploration of its potential applications in other research fields such as cardiovascular disease and diabetes. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
In conclusion, N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a promising compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its safety and efficacy.

Synthesis Methods

The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-ethoxyphenyl hydrazine with 3,4,5-trimethoxybenzoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with thiosemicarbazide in the presence of acetic acid to obtain the final compound.

Scientific Research Applications

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in various research fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects and can improve cognitive function.

properties

Product Name

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21N3O5S/c1-5-28-14-8-6-12(7-9-14)19-22-23-20(29-19)21-18(24)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24)

InChI Key

MRWHMAWBSAHKLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.